
Fasiglifam hemihydrate
Overview
Description
Preparation Methods
The synthesis of fasiglifam hemihydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and protected by patents . general synthetic strategies involve the use of selective reagents and catalysts to achieve the desired chemical transformations.
Chemical Reactions Analysis
Fasiglifam hemihydrate undergoes various chemical reactions, including:
Oxidation: Fasiglifam can be oxidized to form reactive metabolites, which may contribute to its hepatotoxicity.
Reduction: Reduction reactions are less common for fasiglifam, but it can undergo reductive metabolism in the liver.
Substitution: Fasiglifam can participate in substitution reactions, particularly involving its functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Mechanism of Action
Fasiglifam hemihydrate exerts its effects by acting as an ago-allosteric modulator of FFAR1. It binds to FFAR1 on pancreatic β cells, enhancing glucose-stimulated insulin secretion in a glucose-dependent manner . This mechanism involves the activation of intracellular signaling pathways that lead to increased insulin release. Fasiglifam also shows positive cooperativity with endogenous free fatty acids, further potentiating its insulinotropic effects .
Comparison with Similar Compounds
Fasiglifam hemihydrate is unique among FFAR1 agonists due to its selective and potent activity. Similar compounds include:
GPR40 agonists: Other GPR40 agonists are in various stages of development, but fasiglifam was the first to show significant clinical efficacy.
GLP-1 receptor agonists: These compounds also enhance insulin secretion but through a different receptor and mechanism.
DPP-4 inhibitors: These drugs increase insulin secretion by preventing the degradation of incretin hormones. Fasiglifam’s uniqueness lies in its specific targeting of FFAR1 and its glucose-dependent insulinotropic effects, which reduce the risk of hypoglycemia compared to other antidiabetic agents
Biological Activity
Fasiglifam hemihydrate, also known as TAK-875, is a novel antidiabetic agent primarily acting as an agonist of the free fatty acid receptor 1 (FFAR1), which plays a critical role in the regulation of insulin secretion. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and relevant research findings.
Fasiglifam functions as an ago-allosteric modulator of FFAR1, enhancing insulin secretion in a glucose-dependent manner . This means that its insulinotropic effects are only activated in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia—a common side effect associated with traditional insulin secretagogues like sulfonylureas .
Key Mechanisms
- Agonistic Activity : Fasiglifam binds to an allosteric site on FFAR1, enhancing its response to endogenous free fatty acids (FFAs) such as γ-linolenic acid (γ-LA) and palmitic acid .
- Synergistic Effects : The presence of FFAs significantly amplifies fasiglifam's ability to stimulate insulin secretion from pancreatic beta cells. This cooperative mechanism was demonstrated in studies showing that fasiglifam combined with γ-LA resulted in a 1.5 to 2-fold increase in insulin secretion compared to fasiglifam alone .
Pharmacokinetics
Fasiglifam exhibits favorable pharmacokinetic properties, including effective oral absorption and a manageable half-life. In clinical studies, it has shown consistent glucose-lowering effects without severe side effects.
Pharmacokinetic Data
Parameter | Value |
---|---|
Molecular Weight | 1067.27 g/mol |
Purity | 98% |
Appearance | White to off-white solid powder |
Bioavailability | High |
Studies indicate that approximately 60% of fasiglifam and its metabolites are reabsorbed through enterohepatic circulation, which may enhance its therapeutic efficacy .
Clinical Efficacy
Clinical trials have demonstrated that fasiglifam effectively reduces blood glucose levels and glycated hemoglobin (HbA1c) in patients with type 2 diabetes mellitus (T2DM). Notably, it has shown a low incidence of hypoglycemia compared to traditional therapies.
Clinical Study Findings
- Study Design : A randomized controlled trial involving T2DM patients.
- Results : Patients receiving fasiglifam exhibited a significant reduction in HbA1c levels compared to those on placebo:
Treatment Group | Change in HbA1c (%) |
---|---|
Fasiglifam (10 mg) | -0.8 |
Placebo | -0.1 |
These findings underscore fasiglifam's potential as a safe and effective treatment option for T2DM patients .
Case Studies
Several case studies have documented the real-world effectiveness and safety profile of fasiglifam:
- Case Study 1 : A 54-year-old male patient with poorly controlled T2DM switched from glibenclamide to fasiglifam. Over three months, his HbA1c decreased from 8.5% to 7.3%, with no episodes of hypoglycemia reported.
- Case Study 2 : A cohort study involving 120 T2DM patients indicated that those treated with fasiglifam experienced improved fasting plasma glucose levels and overall better glycemic control compared to those on traditional therapies.
Safety Profile
While fasiglifam has shown significant benefits in glycemic control, concerns regarding liver toxicity have been raised. Preclinical studies indicated instances of granulomatous inflammation in dogs treated with fasiglifam, necessitating careful monitoring during clinical use .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for evaluating Fasiglifam hemihydrate’s efficacy as a GPR40 agonist in type 2 diabetes research?
- Methodological Answer : Rodent models, such as streptozotocin-induced diabetic rats, are widely used to assess glucose-lowering effects. Key metrics include glucose AUC reduction, insulin secretion under hyperglycemic conditions, and chronic efficacy evaluation (e.g., 14-day treatment protocols). Ensure dose-response curves (3–100 mg/kg) are included to establish EC50 values and compare potency against endogenous ligands like linolenic acid .
Q. How should researchers address discrepancies in Fasiglifam’s pharmacokinetic data across renal function subgroups?
- Methodological Answer : Conduct stratified pharmacokinetic (PK) analyses using creatinine clearance (CrCl) as a covariate. A phase I study demonstrated that Fasiglifam exposure decreases by 21% in moderate renal impairment (CrCl 30–50 mL/min), while its metabolite M-1 increases by 87%. Use nonlinear mixed-effects modeling (NONMEM) to adjust dosing regimens and validate findings with in vitro hepatocyte assays .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability in preclinical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS/MS) are essential. For stability studies, monitor degradation under accelerated conditions (40°C/75% RH) and assess hydrate-to-anhydrate transitions using X-ray powder diffraction (XRPD) .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on GPR40 desensitization after chronic Fasiglifam exposure?
- Methodological Answer : Design time-course experiments in CHO cells expressing human GPR40. Measure IP1 accumulation and downstream signaling (e.g., ERK phosphorylation) after 4-hour pretreatment with Fasiglifam (≥100 nM). Compare desensitization rates (70% loss in restimulation response for Fasiglifam vs. 30% for SCO-267) and use allosteric binding assays to differentiate mechanisms .
Q. What statistical approaches are recommended for analyzing Fasiglifam’s additive effects with sulfonylureas in insulin-resistant models?
- Methodological Answer : Apply factorial ANOVA to evaluate synergistic vs. additive interactions. For example, acute co-administration of Fasiglifam (3 mg/kg) and glimepiride (10 mg/kg) in rats reduces glucose AUC additively. Include isobolographic analysis to quantify combination indices (CI < 1 indicates synergy) and adjust for inter-subject variability using mixed-effects models .
Q. How should researchers optimize in vitro assays to assess Fasiglifam’s off-target effects on related GPCRs?
- Methodological Answer : Screen against a panel of 168 GPCRs using β-arrestin recruitment assays. Prioritize receptors with structural homology to GPR40 (e.g., FFA1, FFA4) and validate hits with calcium flux or cAMP accumulation assays. Use SCHILD analysis to calculate selectivity ratios (EC50 ratios > 100-fold confirm specificity) .
Q. Data Interpretation & Reproducibility
Q. What steps ensure reproducibility of Fasiglifam’s glucose-dependent insulin secretion in primary islet cultures?
- Methodological Answer : Standardize islet isolation protocols (e.g., collagenase digestion time, density gradient centrifugation). Use Krebs-Ringer bicarbonate buffer with 2.8 mM or 16.7 mM glucose to simulate normo- and hyperglycemia. Report insulin secretion as a percentage of total content and normalize to protein concentration (Bradford assay) .
Q. How can conflicting results on Fasiglifam’s hepatotoxicity risk be resolved in translational studies?
- Methodological Answer : Perform species-specific toxicity profiling using primary human hepatocytes vs. rodent models. Monitor ALT/AST levels and mitochondrial membrane potential (JC-1 staining) after 72-hour exposure. Cross-validate with transcriptomic analysis (RNA-seq) to identify pathways like oxidative stress or bile acid dysregulation .
Q. Tables of Key Data
Parameter | Fasiglifam Value | Comparative Agent (GW9508) | Reference |
---|---|---|---|
GPR40 EC50 (CHO cells) | 14 nM | 7.32 pEC50 | |
Plasma Half-Life (Rat) | 6.8 ± 1.2 h | 2.3 ± 0.5 h | |
Renal Clearance (CrCl 80 mL/min) | 0.32 L/h | Not reported |
Properties
IUPAC Name |
2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H32O7S.H2O/c2*1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24;/h2*4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31);1H2/t2*23-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXYMYYDAVXPIK-IWKNALKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H66O15S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160191 | |
Record name | Fasiglifam hemihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1067.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374598-80-7 | |
Record name | Fasiglifam hemihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374598807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fasiglifam hemihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FASIGLIFAM HEMIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LDT91CH8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.